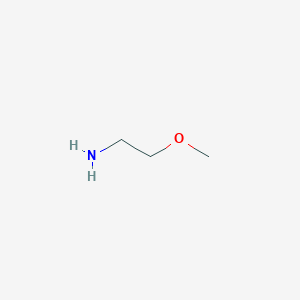

2-Methoxyethylamine

Description

Contextual Significance in Modern Organic Synthesis and Transformative Materials Science

The importance of 2-methoxyethylamine in modern chemical research is underscored by its application as a versatile reactant and structural component. In organic synthesis, its primary amine group readily undergoes reactions typical of amines, such as the formation of amides when reacted with carboxylic acids and participation in substitution reactions. sigmaaldrich.com It is also utilized in aza-Michael additions for the chemical modification of polymers. sigmaaldrich.com

The presence of both nitrogen and oxygen atoms allows this compound and its derivatives to act as effective ligands in coordination chemistry. vulcanchem.com For instance, derivatives serve as bidentate or tetradentate 'tripod-like' ligands, forming stable complexes with transition metals like cobalt(II), nickel(II), and copper(II). rsc.orgtandfonline.com These complexes are instrumental in catalysis and have been studied for their electrochemical and structural properties. vulcanchem.comtandfonline.com Research has shown that copper(II) complexes with Schiff base ligands derived from this compound exhibit interesting redox behaviors. tandfonline.com Similarly, yttrium complexes incorporating 2-methoxyethylamino-bis(phenolate) ligands have been developed as catalysts for the stereospecific group transfer polymerization of 2-vinylpyridine, producing polymers with high isotacticity. rsc.orgacs.org

In the realm of materials science, this compound and its derivatives are integral to the development of transformative materials. One of the most notable applications is in the fabrication of perovskite solar cells (PSCs). researchgate.netcymitquimica.com The related solvent, 2-methoxyethanol (B45455), is used to improve the morphology of perovskite films, leading to smaller, more uniform crystallites and better surface coverage, which in turn enhances solar cell efficiency. researchgate.netrsc.org Furthermore, biodegradable thermoresponsive polyesters have been synthesized using bis-(2-methoxyethyl)amine, creating polymers that exhibit coacervation behavior in aqueous solutions, a property beneficial for various applications. rsc.org

Table 2: Selected Research Applications of this compound

| Field | Application | Research Finding |

|---|---|---|

| Organic Synthesis | Reactant | Used for synthesizing amides from carboxylic acids and for polymer modification via aza-Michael addition. sigmaaldrich.com |

| Coordination Chemistry | Ligand Synthesis | Forms bidentate and tetradentate ligands for creating stable complexes with transition metals like Cu(II), Co(II), and Ni(II). rsc.orgtandfonline.com |

| Polymer Chemistry | Catalysis | Used in 2-methoxyethylamino-bis(phenolate)-yttrium catalysts for the highly isotactic polymerization of 2-vinylpyridine. acs.org |

| Materials Science | Perovskite Solar Cells | The related solvent 2-methoxyethanol improves perovskite film morphology, enhancing device efficiency. researchgate.netrsc.org |

| Materials Science | Smart Polymers | Bis-(2-methoxyethyl)amine is used to create biodegradable, thermoresponsive polyesters with tunable cloud point temperatures. rsc.org |

Evolution of Academic and Industrial Research Paradigms for this compound

The research landscape for this compound has evolved significantly, shifting from foundational synthesis and characterization to sophisticated, high-value applications. Early research often focused on fundamental reaction kinetics, such as its reaction with guanosine (B1672433) 5′-phospho-2-methylimidazolide. chemicalbook.com

Industrially, the synthesis of this compound has seen a paradigm shift towards more efficient and environmentally benign processes. Older methods often involved multiple steps and generated significant waste. google.com For example, one patented method involves the azeotropic dehydration of ethanolamine (B43304) with benzaldehyde (B42025), followed by methylation and deprotection, achieving yields between 56-84%. google.com Another approach used the reaction of ethylene (B1197577) glycol monomethyl ether with phthalimide (B116566), which is not atom-economical and produces substantial waste. google.com Modern industrial production is increasingly focused on direct catalytic amination. A more recent patent describes a method for preparing this compound through the hydrogenation reduction amination of ethylene glycol monomethyl ether and ammonia (B1221849) over a supported metal catalyst, achieving raw material conversion rates of over 80% and selectivity of over 75%. google.com This represents a move towards greener, more cost-effective manufacturing.

The applications targeted by academic and industrial research have also broadened. Initially valued as a general solvent and chemical intermediate, this compound is now a crucial component in several advanced technology sectors. xdbiochems.comdataintelo.com In the pharmaceutical industry, it serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors for targeted cancer therapies and SGLT2 inhibitors for diabetes management. pmarketresearch.com The agrochemical sector utilizes it as a precursor for next-generation herbicides and fungicides. dataintelo.compmarketresearch.com A growing frontier is its use in the electronics industry for applications in photoresist developers and the production of organic semiconductors, driven by the demand for high-purity amine derivatives in advanced lithography processes. pmarketresearch.com This evolution reflects a clear trend towards leveraging the compound's specific chemical properties for highly specialized and technologically advanced applications.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-5-3-2-4/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUDFOJKTJLAIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021908 | |

| Record name | 2-Methoxyethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Methoxyethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10899 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-85-3 | |

| Record name | 2-Methoxyethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxyethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/743U9W3NIL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Industrial-Scale Preparation Pathways

The large-scale production of 2-methoxyethylamine is dominated by two primary synthetic routes, each with distinct advantages and operational parameters.

Catalytic Amination of Ethylene (B1197577) Glycol Monomethyl Ether

A prominent industrial method involves the direct catalytic amination of ethylene glycol monomethyl ether. google.com This process is conducted in a tubular fixed-bed reactor where ethylene glycol monomethyl ether, ammonia (B1221849), and hydrogen are continuously introduced over a specialized catalyst. google.com The process is noted for its simplicity and high yields under relatively mild conditions. google.com

The catalyst is a key component, typically consisting of a gamma-alumina (γ-Al₂O₃) carrier loaded with active metals. google.com These metals can include copper, cobalt, nickel, chromium, cerium, silver, or ruthenium, either individually or in combination, with a loading capacity of 15-35% of the catalyst's mass. google.com This method can achieve a raw material conversion rate of over 80% and a selectivity for this compound exceeding 75%. google.com Older industrial methods using nickel or alumina (B75360) catalysts were often hampered by harsh reaction conditions (temperatures of 200-250°C) and very low yields, in the range of 6-17%. google.comgoogle.com

Table 1: Reaction Conditions for Direct Catalytic Amination

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | γ-Alumina supported Cu, Co, Ni, Cr, Ce, Ag, or Ru | google.com |

| Active Metal Loading | 15–35% by mass | google.com |

| Reactants | Ethylene Glycol Monomethyl Ether, Ammonia, Hydrogen | google.com |

| Reaction Temperature | 200–300 °C (preferably 240–270 °C) | |

| Pressure | 0.3–1 MPa (preferably 0.5–0.8 MPa) | |

| Liquid Phase Space Velocity | 0.2–1.5 h⁻¹ | |

| **Molar Ratio (Ether:NH₃:H₂) ** | 1 : 3–20 : 0.1–2 | |

| Material Conversion | >80% | google.com |

| Product Selectivity | >75% | google.com |

Routes via Ethanolamine (B43304) and Benzaldehyde (B42025) Intermediates

An alternative industrial pathway utilizes inexpensive ethanolamine as the starting material in a multi-step synthesis. google.com This method is considered low-cost, safe, and suitable for industrialization, producing significantly less waste compared to other lab-scale syntheses like the Gabriel reaction. google.comscispace.com However, it has been noted that the process can be complicated and generate a large amount of salt. google.com

The synthesis proceeds through several key stages:

Benzyl (B1604629) Imine Intermediate Preparation: Ethanolamine undergoes azeotropic dehydration with a benzaldehyde compound in a solvent like toluene. google.com

Methylation: The resulting imine is then methylated under alkaline conditions. google.com

Deprotection and Purification: The N-benzyl group is removed, followed by alkalization and rectification to yield the final product. google.com

This process achieves a high total yield of 56-84% with a purity greater than 99.7%. google.com

Table 2: Multi-Step Synthesis from Ethanolamine

| Step | Description | Key Reagents | Yield/Purity | Reference |

|---|---|---|---|---|

| 1 | Formation of benzyl imine intermediate via azeotropic dehydration. | Ethanolamine, Benzaldehyde, Toluene | - | google.com |

| 2 | Methylation of the imine intermediate. | Methylating agent, Alkaline conditions | - | google.com |

| 3 | Deprotection and preparation of this compound hydrochloride. | Acid solution | - | google.com |

| 4 | Liberation of free amine, desolventization, and rectification. | Alkali, Heat | Total Yield: 56-84% Purity: >99.7% | google.com |

Laboratory-Scale Synthetic Routes and Green Chemistry Considerations

In the laboratory, this compound is both a target for synthesis and a versatile reactant in the construction of more complex molecules, with a growing emphasis on environmentally sound protocols.

Nucleophilic Addition and Substitution Reactions in Targeted Synthesis

This compound's primary amine group makes it an effective nucleophile in a wide array of reactions. It is frequently used as a reactant to build larger molecules. sigmaaldrich.comxdbiochems.com

Amide and Carbamate Formation: It readily reacts with carboxylic acids or their derivatives, such as acryloyl chloride, via nucleophilic substitution to form amides. sigmaaldrich.comresearchgate.net It has also been used to synthesize carbamates in one-pot protocols using activating agents like carbonyldiimidazole. ub.edu

Heterocycle Synthesis: The compound serves as a building block in multi-component reactions. For instance, it is used in a three-component coupling with aldehydes and methyl phenylpyruvates to form 1-substituted 1H-pyrrol-2(5H)-one analogues. nih.gov It has also been employed to synthesize specific naphtholactams, yielding products like 1-(2-methoxyethyl) benzo[cd]indol-2(1H)-one in 42% yield. arkat-usa.org

Peptoid and Boronated Amidine Synthesis: In solid-phase synthesis, this compound is used to introduce side chains onto a peptoid backbone through nucleophilic displacement. uark.edujove.com It also undergoes very rapid (5-10 minutes at room temperature) nucleophilic addition to activated nitrile derivatives of cobalt bis(dicarbollide) to form boronated amidines. mdpi.com

Gabriel Synthesis: A classical, though less environmentally friendly, lab-scale synthesis of this compound itself involves the Gabriel synthesis. This route uses ethylene glycol monomethyl ether and phthalimide (B116566), but it is not atom-economic and generates significant waste in the form of phthalic acid or its salts. google.comgoogle.com

Catalyst-Free and Environmentally Benign Protocols

There is a clear trend toward developing more sustainable synthetic methods. The industrial route starting from ethanolamine and benzaldehyde is promoted as an "eco-friendly" process because it reduces waste residue compared to methods like the Gabriel synthesis and allows for the recovery of by-products. google.com The Gabriel synthesis, by contrast, is criticized for generating large amounts of waste. google.com

While many reactions involving this compound still require catalysts, research into related amine chemistries points toward greener alternatives. For example, the synthesis of related urea (B33335) compounds has been achieved through the nucleophilic addition of an amine to potassium isocyanate in water, a process that is catalyst-free and avoids organic solvents. The development of such protocols for this compound synthesis specifically remains an area of interest for green chemistry.

Elucidation of Reaction Mechanisms and Kinetics

Understanding the reaction mechanisms and kinetics involving this compound is crucial for optimizing synthetic protocols and predicting product formation.

Kinetics of Nucleophilic Cleavage: The kinetics of the reaction between this compound and N-phthaloylglycine (NPG) have been studied. These studies revealed a specific relationship where the apparent nucleophilic second-order rate constant is dependent on the total amine buffer concentration. researchgate.net The mechanism was found to involve general base catalysis. researchgate.net Kinetic studies have also been performed on its reaction with guanosine (B1672433) 5′-phospho-2-methylimidazolide (2-MeImpG). sigmaaldrich.comchemicalbook.com

Reaction Equilibria and Kinetic Products: Investigations into the reaction of this compound with paraformaldehyde have shown that different kinetic products can be formed depending on the reaction conditions. researchgate.net This highlights the importance of controlling parameters to selectively obtain desired products over thermodynamically favored but potentially undesired ones. researchgate.net

Stepwise Mechanisms: In its reaction with certain phthalimides, a pre-association stepwise mechanism has been suggested for the ionized form of the imide. researchgate.net In multi-component reactions, the mechanism often proceeds through the initial formation of an imine from the amine and an aldehyde, which then undergoes a subsequent cyclocondensation with the third component. nih.gov

Aminolysis Reactions with Phthalimide Derivatives

The aminolysis of phthalimide derivatives by this compound presents a key reaction in organic synthesis, often studied for its mechanistic intricacies. Kinetic studies on the reactions of this compound with N-hydroxyphthalimide (NHPH) and N-bromopropylphthalimide (NBPPH) have provided detailed insights. rsc.org Research indicates that only the ionized form of NHPH demonstrates reactivity towards this compound under the tested experimental conditions. rsc.org

A notable characteristic of these reactions is the occurrence of intramolecular general acid-base (GA-GB) catalysis. This is attributed to the mobile proton present at the nucleophilic site of primary amines like this compound. rsc.org This catalytic effect, however, appears to diminish with an increase in the steric hindrance of the leaving group. rsc.org

Mechanistically, the aminolysis of non-ionized phthalimides is proposed to follow a diffusion-controlled trapping stepwise mechanism, while ionized phthalimides are suggested to react via a pre-association stepwise mechanism. rsc.org Furthermore, investigations have detected intermolecular general acid and general base catalysis in the reactions of this compound with both neutral and ionized NHPH. rsc.orgresearchgate.net In the specific case of its reaction with ionized NHPH, specific-base catalysis has also been observed. rsc.orgresearchgate.net

Kinetic studies on the nucleophilic cleavage of N-phthaloylglycine (NPG) using this compound buffers follow a specific rate law, as shown in the equation below, where knapp is the apparent nucleophilic second-order rate constant and [Am]T is the total amine buffer concentration. researchgate.net

knapp = A1 [Am]T / (1 + A2 [Am]T)

These findings underscore the complex interplay of substrate ionization, catalysis, and reaction mechanism in the aminolysis of phthalimides with this compound.

Substitution Reactions Involving Activated Nucleosides

This compound serves as a reactant in substitution reactions with phosphoimidazolide-activated derivatives of nucleosides. sigmaaldrich.comvulcanchem.com In these reactions, the aliphatic amine displaces the imidazole (B134444) group. nasa.gov The kinetics of the reaction between this compound and guanosine 5′-phospho-2-methylimidazolide (2-MeImpG) have been studied to understand the factors influencing reactivity. sigmaaldrich.comnasa.govchemicalbook.com

For primary amines, including this compound, a linear correlation is observed when plotting the logarithm of the rate constant for the amine's attack on the protonated substrate against the pKa of the amine. This relationship yields a Brønsted slope (βnuc) of 0.48. nasa.gov This value provides insight into the degree of bond formation in the transition state of the reaction.

Comparative studies have shown that the steric hindrance of the amine plays a significant role in the reaction rate. While most secondary amines exhibit slightly higher reactivity than primary amines of a similar pKa, some show substantially lower reactivity due to increased steric bulk. nasa.gov This highlights that the addition of larger groups, such as ethyl groups, can create a significant kinetic barrier for the addition of aliphatic secondary amines to the P-N bond of the activated nucleoside. nasa.gov These findings are crucial for understanding the selectivity and reactivity of amines in the synthesis and modification of nucleoside derivatives.

Reaction Kinetics with Small Molecules (e.g., Carbon Dioxide)

The reaction of this compound with carbon dioxide in aqueous solutions is of significant interest, particularly in the context of CO2 capture technologies. rsc.org The kinetics of this reaction have been investigated using the conductimetric stopped-flow technique to measure rate constants and activation parameters. rsc.orgrsc.orgpsu.edu

The observed first-order rate constants for the reaction of CO2 with aqueous this compound fit the following equation: rsc.orgrsc.orgpsu.edu

kobs = kAM[R2NH]2 + kW[R2NH][H2O]

This rate law suggests a complex mechanism that deviates from the widely cited Danckwerts mechanism. rsc.orgrsc.org The reaction is of great technical importance for stripping carbon dioxide from gas streams. rsc.org Mechanistic proposals often involve a zwitterionic intermediate or a termolecular mechanism where an amine molecule, a CO2 molecule, and a base molecule interact in a single step. researchgate.net

The following table presents the kinetic data for the reaction of various primary amines with carbon dioxide in aqueous solution at 25°C.

| Amine | 10⁻³ k₂ / dm³ mol⁻¹ s⁻¹ | pKₐ | ΔH‡ / kJ mol⁻¹ | ΔS‡ / J K⁻¹ mol⁻¹ |

| This compound | 7.9 | 9.40 | 46.5 | -1 |

| 2-Aminoethanol | 7.1 | 9.44 | 41.5 | -19 |

| 3-Aminopropan-1-ol | 13.5 | 10.08 | 41.8 | -13 |

| 2-Aminopropan-1-ol | 3.5 | 9.45 | 42.8 | -21 |

| DL-Aminopropan-2-ol | 0.9 | 9.53 | 49.3 | -14 |

Catalytic Pathways in Amide and Urea Synthesis

This compound is involved in various catalytic pathways for the synthesis of amides and ureas. It can react with carboxylic acids to form amides, a fundamental transformation in organic chemistry. vulcanchem.com The direct formation of amides from carboxylic acids and amines is an area of active research, with studies focusing on understanding the reaction mechanism and developing effective catalysts. dur.ac.uk

In the context of urea synthesis, metal-catalyzed dehydrogenative coupling approaches are being explored to avoid the use of toxic reagents like phosgene. rsc.org One proposed pathway involves the reaction of an amine with an isocyanate intermediate, which can be generated from the dehydrogenation of a formamide. rsc.org

Organometallic complexes of alkaline earth metals, such as calcium, have been investigated as catalysts for heterofunctionalization reactions, including the synthesis of ureas. royalsocietypublishing.orgroyalsocietypublishing.org For instance, the reaction of a β-diketiminato calcium complex with this compound demonstrates that the equilibrium can be shifted towards the product in the presence of a chelating substrate. royalsocietypublishing.orgroyalsocietypublishing.org These catalytic cycles often involve reversible σ-bond metathesis and insertion reaction steps. royalsocietypublishing.org

Coordination Chemistry and Ligand Design for Metal Complexes

Thermodynamics of Metal Ion Complexation

The thermodynamic stability of metal complexes with 2-methoxyethylamine is a fundamental area of study. The molecule's primary amine and ether oxygen donor atoms enable it to act as a bidentate ligand, leading to enhanced stability through the chelate effect.

Potentiometric Titration for Equilibrium Constant Determination

Potentiometric titration stands out as a precise and widely used method for determining the stability constants of metal-ligand complexes in solution. researchgate.netddugu.ac.inresearchgate.net This technique involves monitoring the pH change of a solution containing the metal ion and this compound upon the gradual addition of a strong base. The resulting titration curves provide the data needed to calculate the protonation constants of the ligand and the stepwise formation constants of the metal complexes. researchgate.neteijppr.comnih.gov These calculations are often performed using specialized computer programs like SUPERQUAD and Hyperquad to refine the equilibrium constants. nih.govresearchgate.net

Design and Synthesis of Schiff Base Ligands

Schiff base ligands derived from this compound are of significant interest in coordination chemistry due to their straightforward synthesis and the stable metal complexes they form.

Condensation Reactions with Substituted Salicylaldehydes

The synthesis of these Schiff base ligands is typically achieved through the condensation reaction between this compound and a substituted salicylaldehyde (B1680747). researchgate.netresearchgate.netresearchgate.net This reaction, often conducted in an alcohol solvent, involves the nucleophilic attack of the primary amine on the aldehyde's carbonyl group, followed by the elimination of a water molecule to form an imine (-C=N-). ajrconline.org The use of various substituted salicylaldehydes, such as 5-bromo-salicylaldehyde and 3-methoxy-salicylaldehyde, allows for the modification of the ligand's electronic and steric properties. researchgate.netresearchgate.net

Spectroscopic and Structural Characterization of Ligands

A suite of spectroscopic techniques is employed to confirm the structure of the synthesized Schiff base ligands.

| Spectroscopic Technique | Key Observational Data for Characterization |

| Infrared (IR) Spectroscopy | Disappearance of the C=O stretch from the aldehyde and the appearance of a strong C=N (imine) stretching band around 1610-1640 cm⁻¹. researchgate.netdergipark.org.tr |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | A characteristic signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum, typically between δ 8.0 and 9.0 ppm, confirms imine bond formation. nih.gov |

| UV-Visible (UV-Vis) Spectroscopy | Absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic ring and the imine group are observed. nih.gov |

| Mass Spectrometry | Provides the molecular weight of the ligand, confirming its identity. researchgate.net |

In some instances, single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles. researchgate.nettandfonline.com

Characterization and Reactivity of Transition Metal Complexes

The Schiff base ligands derived from this compound readily form complexes with various transition metals. These complexes are synthesized by reacting the ligand with a metal salt in a suitable solvent. ekb.eg

The characterization of these metal complexes involves several analytical methods:

Infrared (IR) Spectroscopy: A shift in the C=N stretching frequency to a lower wavenumber upon complexation indicates the coordination of the imine nitrogen to the metal ion. mdpi.com New bands in the far-IR region are assigned to M-N and M-O stretching vibrations. mdpi.com

UV-Visible Spectroscopy: The appearance of new absorption bands in the visible region, attributed to d-d electronic transitions and ligand-to-metal charge transfer (LMCT), helps in determining the coordination geometry of the metal center. nih.gov

Magnetic Susceptibility Measurements: These measurements determine the number of unpaired electrons, providing insight into the oxidation state and geometry of the central metal ion. dergipark.org.tr

Molar Conductivity Measurements: This technique helps to establish whether the complex is an electrolyte or non-electrolyte. ajrconline.org

Mononuclear and Dinuclear Coordination Complexes (e.g., Cu(II), Ni(II), Zn(II))

This compound is a versatile ligand in the formation of both mononuclear and dinuclear coordination complexes with transition metals such as copper(II), nickel(II), and zinc(II). In these complexes, the this compound moiety, or ligands derived from it, can coordinate to one or two metal centers, respectively.

Mononuclear complexes feature a single metal ion coordinated by one or more ligands. For instance, Schiff base ligands, synthesized through the condensation of this compound with salicylaldehyde derivatives, readily form stable mononuclear complexes with Cu(II) and Ni(II). researchgate.netresearchgate.netfigshare.com X-ray crystallography studies of such Cu(II) complexes have revealed a square-planar geometry around the copper center, with the ligand acting in a bidentate fashion, coordinating through its nitrogen and oxygen atoms. researchgate.nettandfonline.com Similarly, mononuclear nickel(II) complexes with related Schiff base ligands have been synthesized and characterized. researchgate.netfigshare.com While many studies focus on Schiff base derivatives, other ligands incorporating this compound have also been used to create mononuclear complexes with metals like barium. rsc.org

Dinuclear complexes, which contain two metal ions in close proximity, can also be prepared using ligands derived from this compound. These are often designed with bridging units that facilitate the coordination of two metal centers. For example, dinuclear copper(II) complexes of salen-type Schiff base ligands have been reported. tandfonline.com Additionally, dinuclear zinc(II) complexes have been synthesized using Mannich-type "end-off" compartmental ligands derived from bis(2-methoxyethyl)amine (B57041). nih.gov The structural arrangement of these complexes can vary, with some exhibiting a bis-μ-phenolato-dimanganese(II) core, for example. The magnetic properties of such dinuclear complexes are of particular interest, with studies revealing antiferromagnetic behavior in some cases.

| Metal Ion | Nuclearity | Ligand Type | Coordination Geometry |

| Cu(II) | Mononuclear | Schiff Base | Square-planar researchgate.nettandfonline.com |

| Ni(II) | Mononuclear | Schiff Base | Square-planar, Octahedral researchgate.netfigshare.com |

| Zn(II) | Dinuclear | Mannich Base | Trigonal Bipyramidal nih.gov |

| Ba(II) | Mononuclear | Macrocycle | Folded rsc.org |

Electrochemical Properties and Redox Behavior of Metal Centers

The electrochemical properties of metal complexes containing this compound-derived ligands are crucial for understanding their potential applications in areas such as catalysis. Cyclic voltammetry is a commonly employed technique to investigate the redox behavior of the metal centers in these complexes.

Studies on copper(II) Schiff base complexes derived from this compound have shown that the electronic effects of substituents on the ligand can influence the redox potential. tandfonline.com The redox behavior of these complexes is often characterized by a quasi-reversible Cu(II)/Cu(I) couple. acs.org For a series of novel Cu(II) complexes with bidentate Schiff base ligands derived from this compound, redox behavior studies in acetonitrile (B52724) demonstrated the influence of electronic effects on the redox potential. researchgate.net

Similarly, the electrochemical properties of nickel(II) complexes with related Schiff base ligands have been investigated. researchgate.netfigshare.com In some cases, the cyclic voltammetry of these Ni(II) complexes indicates an irreversible redox process. researchgate.netiosrjournals.org The redox behavior of Ni(II) complexes is known to be significantly influenced by both structural and electronic factors of the surrounding ligands. iieta.org For certain Ni(II) inclusion complexes, cyclic voltammetry has been used to probe the catalytic behavior in electrochemical hydrogen production. mdpi.com

The electrochemical characterization of oxovanadium(IV) and nickel(II) complexes with N2O2-type-chelate ligands has also been reported, revealing metal-centered reduction and oxidation peaks. nih.gov

| Metal Complex | Redox Process | Technique | Key Observation |

| Cu(II) Schiff Base | Cu(II)/Cu(I) | Cyclic Voltammetry | Quasi-reversible, potential influenced by ligand substituents researchgate.nettandfonline.com |

| Ni(II) Schiff Base | Ni(II)/Ni(I) | Cyclic Voltammetry | Often irreversible redox behavior researchgate.netresearchgate.net |

| Oxovanadium(IV) Chelate | V(IV)/V(III), V(IV)/V(V) | Cyclic Voltammetry | Metal-centered one-electron reduction and oxidation nih.gov |

Ligand Architectures for Advanced Catalysis

The adaptability of the this compound framework has been harnessed to create sophisticated ligand architectures for applications in advanced catalysis. These ligands are designed to provide specific coordination environments that can promote and control catalytic reactions.

Diaminebis(phenol) Ligands and their Metal Derivatives

Diaminebis(phenol) ligands, also known as aminebis(phenol) or salen-type ligands, are a prominent class of chelating agents in catalysis. researchgate.netiucr.orgiucr.org The synthesis of these ligands often involves a Mannich condensation reaction between a substituted phenol (B47542), formaldehyde, and an amine, such as this compound or its derivatives. iucr.orgiucr.orgdntb.gov.uatandfonline.com This synthetic route allows for considerable variation in the steric and electronic properties of the resulting ligand by modifying the phenol and amine precursors. dntb.gov.uascispace.com

These tetradentate ligands coordinate to a metal center through two phenolate (B1203915) oxygen atoms and two amine nitrogen atoms, creating a stable complex. mdpi.com Metal derivatives of these ligands have been prepared with a range of metals, including iron(III), samarium, and main group metals like magnesium, zinc, and aluminum. mdpi.comrsc.orgresearchgate.netcapes.gov.br The resulting complexes have been shown to be effective catalysts in various transformations. For instance, iron(III) diamine-bis(phenolate) complexes have been studied as catalysts for the formation of organic carbonates from CO2 and epoxides. mdpi.com

Application in Homogeneous Catalysis and Polymerization

Metal complexes of diaminebis(phenol) ligands derived from this compound and related structures have shown significant utility in homogeneous catalysis, particularly in polymerization reactions. iucr.org The well-defined and tunable nature of these ligand systems allows for a high degree of control over the catalytic process.

A notable application of these complexes is in the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone, to produce biodegradable polymers. researchgate.net For example, titanium, aluminum, and zinc complexes containing diamine-bis(benzotriazole phenolate) ligands have been systematically studied for the ROP of ε-caprolactone. researchgate.net Similarly, magnesium complexes of tetradentate amino-bis(phenolato) ligands have demonstrated good activity for the polymerization of rac-lactide. rsc.org The catalytic activity of these systems can be influenced by the nature of the metal center and the specific ligand architecture.

Beyond polymerization, these types of complexes have been explored for other catalytic applications. For instance, palladium complexes of related ligands have shown potential in cross-coupling reactions. iucr.org The versatility of the diaminebis(phenol) ligand framework, combined with the properties of the coordinated metal, allows for the development of catalysts for a wide range of organic transformations. royalsocietypublishing.orgroyalsocietypublishing.org

| Catalyst System | Catalytic Application | Key Features |

| Ti, Al, Zn complexes with diamine-bis(benzotriazole phenolate) ligands | Ring-opening polymerization of ε-caprolactone | Systematic exploration of catalytic activity researchgate.net |

| Mg complexes with tetradentate amino-bis(phenolato) ligands | Ring-opening polymerization of rac-lactide | Good activity in solution and molten lactide rsc.org |

| Fe(III) diamine-bis(phenolate) complexes | Formation of organic carbonates from CO2 and epoxides | Studied as catalysts for CO2 utilization mdpi.com |

| Pd complexes with aminebis(phenols) | Cross-coupling reactions | Potential application in C-C bond formation iucr.org |

Polymer Chemistry and Materials Engineering Applications

Role as a Monomer and Polymer Modifier

2-Methoxyethylamine serves as a versatile reactant for creating and modifying polymers. Its primary amine is reactive toward various electrophilic groups, enabling its incorporation into polymer backbones or its attachment as a pendant group.

Synthesis of Thermoresponsive Polyesters (TR-PEs)

Thermoresponsive polymers, which undergo a phase transition in response to temperature changes, are of great interest for "smart" materials. Research has demonstrated that monomers derived from this compound can be used to synthesize biodegradable thermoresponsive polyesters (TR-PEs). rsc.orgacs.org These polymers exhibit a Lower Critical Solution Temperature (LCST), meaning they are soluble in a solution below a certain temperature and become insoluble, often forming coacervate droplets, above it. acs.org

In one study, a new monomer derived from a related compound, bis-(2-methoxyethyl)amine, was synthesized and polymerized to create a TR-PE. This resulting polyester, TR-bMoEtAPE, showed a significantly elevated cloud point temperature (Tcp) of approximately 50°C, a threefold increase compared to previous TR-PEs which had Tcp values below 15°C. rsc.org This higher Tcp is more suitable for a range of applications. The thermoresponsive behavior of these polyesters can be finely tuned by several factors, as detailed in the table below. rsc.org

| Parameter | Effect on Cloud Point Temperature (Tcp) |

| Concentration | Tcp is dependent on polymer concentration (tested from 1–40 mg mL⁻¹). |

| Molecular Weight | Tcp is influenced by the polymer's molecular weight (ranging from 20–130 kDa). |

| Solution | The choice of solution (e.g., DI water vs. phosphate-buffered saline) affects Tcp. |

| Copolymer Composition | The Tcp of random copolymers can be tuned by adjusting the comonomer feed ratio. |

| Data derived from research on polyesters synthesized with bis-(2-methoxyethyl)amine. rsc.org |

Furthermore, this compound has been used to synthesize self-immolative polyglyoxylamides, another class of thermoresponsive polymers, demonstrating its utility in creating environmentally sensitive materials with tunable properties. uwo.ca

Chemical Modification of Cross-linked Polymeric Systems (e.g., Aza-Michael Addition)

The primary amine group of this compound is an excellent nucleophile for the aza-Michael addition reaction. This "click chemistry" reaction is a highly efficient method for modifying polymer structures under mild conditions. It involves the addition of the amine to an electron-deficient alkene, such as an acrylate. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

This capability is particularly useful for functionalizing existing polymer networks. For instance, this compound can be used for the chemical modification of α-acrylated cross-linked polymers. sigmaaldrich.comsigmaaldrich.com This process allows for the covalent attachment of the methoxyethyl group to a polymer backbone, altering the material's surface properties, such as hydrophilicity. In a similar vein, this reaction has been employed to modify the surface of dialdehyde-functionalized cellulose (B213188) microfibrils, showcasing its utility in tailoring the characteristics of bio-based materials. hep.com.cn

| Reaction Type | Reactants | Purpose of Modification |

| Aza-Michael Addition | This compound (nucleophile) + α-Acrylated Polymer (Michael acceptor) | Covalent functionalization of polymer systems. |

| Passerini Three-Component Reaction (P-3CR) | This compound + Benzaldehyde (B42025) + tert-Butyl isocyanide on a polysaccharide backbone | Functionalization of carboxymethyl ethers of cellulose, xylan, and pullulan. hep.com.cn |

Advanced Materials Development

The distinct chemical properties of this compound make it a valuable component in the formulation of materials for high-technology applications, including energy storage and electronics.

Electrolyte Additives in Energy Storage Systems (e.g., Rechargeable Magnesium Batteries)

Rechargeable magnesium batteries (RMBs) are a promising alternative to lithium-ion batteries due to magnesium's high volumetric energy density and abundance. chalmers.sechalmers.se However, their development has been hindered by poor cycle life and low coulombic efficiencies. chalmers.sechalmers.se Research has identified this compound (often abbreviated as M3 or MOEA) as a highly effective electrolyte additive or co-solvent that addresses these issues. chalmers.senih.govresearchgate.net

When added to glyme-based electrolytes containing Mg(TFSI)₂ salt, this compound acts as a chelating agent, preferentially coordinating with Mg²⁺ ions to form a more favorable solvation shell. chalmers.sechalmers.se This modified solvation structure facilitates smoother magnesium deposition and stripping at the anode, suppressing side reactions and lowering overpotential. chalmers.se The result is a significant improvement in battery performance.

Key Research Findings on this compound in RMBs:

| Performance Metric | Result with this compound Additive | Reference |

| Coulombic Efficiency | Mean efficiency of up to 97% over the first 100 cycles. | chalmers.sechalmers.se |

| Overpotential | Significantly lowered overpotential during cycling. | chalmers.sechalmers.se |

| Optimal Molar Ratio | Best performance achieved with a 1:6 molar ratio of Mg²⁺ ions to the additive. | chalmers.sechalmers.se |

| Interfacial Impedance | Remarkably low interfacial impedance at the electrode surface. | chalmers.se |

| Mg Deposition | Forms larger metal deposits with higher magnesium purity. | chalmers.se |

These improvements are attributed to the formation of a more effective and stable solid electrolyte interphase (SEI) on the magnesium anode. chalmers.se The amine group in this compound plays a crucial role in this process, leading to a more robust protective layer. nih.govxmu.edu.cn

Applications in Electronic Chemicals (e.g., Photoresist Developers, Organic Semiconductors)

In the realm of electronic chemicals, this compound is utilized as a reagent in both the synthesis of materials for organic electronics and in surface patterning processes related to photolithography.

While not a standard component of photoresist developer solutions themselves, which are typically aqueous alkaline solutions, this compound is used in photolithographic patterning to chemically modify surfaces. nih.govnih.gov In one established process, a surface with reactive N-hydroxysuccinimide (NHS) groups is patterned using a photoresist. nih.gov After the photoresist is developed to expose specific areas, these areas are "capped" or deactivated by reacting them with a this compound solution. nih.gov The remaining photoresist is then stripped, leaving a patterned surface with alternating reactive (NHS) and non-reactive (methoxy-capped) regions for applications like bio-chips and cell-based biosensors. nih.govnih.gov

The methoxyethylamino group is also being incorporated into larger, complex molecules for potential use in organic semiconductors. The electronic properties of these materials can be tuned by introducing electron-donating or electron-withdrawing groups. The methoxyethylamino moiety can be attached to a conjugated pyrrole (B145914) system, for example, to influence the material's charge transport characteristics. vulcanchem.com Furthermore, derivatives of this compound are available in high-purity semiconductor and electronics grades, indicating their use as building blocks for materials in the electronics industry. americanelements.com

Integration into Active Pharmaceutical Ingredient (API) Synthesis

As a versatile building block, this compound participates in various chemical reactions to construct pharmaceutical compounds. xdbiochems.comontosight.ai Its primary amine group readily undergoes reactions such as amidation with carboxylic acids and nucleophilic substitution. sigmaaldrich.com For instance, it is used in the synthesis of thiosemicarbazones through reactions with carbon disulfide and hydrazine (B178648) derivatives, forming structures central to their biological activity. It is also a key reactant for creating intermediates for drugs like certain kinase inhibitors and antiviral agents. vulcanchem.com The compound's ability to be incorporated into drug structures can enhance properties like bioavailability or solubility. xdbiochems.com For example, the this compound group can be added to a triazine ring to improve aqueous solubility in the development of BET inhibitors. nih.govacs.org

The this compound structure serves as a foundational scaffold for designing new therapeutic agents. solubilityofthings.com In drug discovery, a scaffold is a core chemical structure that is systematically modified to create a library of related compounds for biological screening. The 2-methoxyethyl group is particularly noted for its potential to enhance membrane penetration. vulcanchem.com Researchers have utilized the this compound scaffold in the development of antitubercular agents, where derivatives have shown selective activity against tuberculosis pathogens. vulcanchem.com Furthermore, it has been used as the basis for developing benzothiazole (B30560) scaffold-based GyrB inhibitors with potent activity against resilient bacteria. acs.org Its presence in purine (B94841) derivatives and other complex heterocyclic systems highlights its utility in creating diverse molecular architectures for targeting various diseases. ontosight.ai

Biological Interactions and Pharmacological Potential

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, stemming from their ability to interact with various biological targets, including enzymes and receptors.

The structural features of this compound derivatives make them effective modulators of enzyme and receptor activity. Studies have shown that these derivatives can act as potent inhibitors for several key enzymes. For example, certain derivatives exhibit significant inhibitory activity against tankyrase enzymes, which are implicated in cancer cell proliferation. Others have been identified as inhibitors of acetyl-CoA synthetase 2 (ACSS2) and angiotensin-converting enzyme (ACE). nih.gov In the context of receptor modulation, derivatives have been developed as modulators of the ROR-gamma receptor, which is a target for autoimmune diseases. google.com

| Derivative Class | Enzyme/Receptor Target | Therapeutic Area | Reference |

|---|---|---|---|

| N-(2-methoxyethyl)urea | Acetyl-CoA Synthetase 2 (ACSS2) | Oncology | |

| Tankyrase Inhibitors | Tankyrase | Oncology | |

| (Mercaptopropanoyl)indoline-2-carboxylic acids | Angiotensin-Converting Enzyme (ACE) | Hypertension | nih.gov |

| Diazepinone Nucleosides | Human Cytidine Deaminase | Oncology | researchgate.net |

| Purine Derivatives | c-Src Kinase | Oncology | smolecule.com |

| ROR-gamma Modulators | ROR-gamma Receptor | Autoimmune Disease | google.com |

Extensive research has been conducted to evaluate the therapeutic potential of this compound derivatives against various pathogens and diseases.

Anticancer Activity: Derivatives have shown significant promise as anticancer agents. pmarketresearch.com Schiff base complexes derived from 2-hydroxy-1-naphthaldehyde (B42665) and this compound have demonstrated strong antitumor activity, with some Ni(II) complexes showing potent inhibitory effects against gastric cancer cell lines. researchgate.net Similarly, Cu(II) complexes with ligands derived from this compound and salicylaldehyde (B1680747) derivatives have shown concentration-dependent anticancer activity against the MKN-45 gastric cancer cell line. tandfonline.com Thiosemicarbazones incorporating the this compound moiety exhibit antiproliferative effects against various cancer cell lines, including HeLa (cervical) and MCF-7 (breast). Furthermore, a colchicine (B1669291) derivative with a bis(2-methoxyethyl)amine (B57041) substituent proved to be highly active, with IC50 values in the nanomolar to submicromolar range. semanticscholar.org

| Derivative/Complex | Cancer Cell Line | Observed Activity | Reference |

|---|---|---|---|

| Ni(II) Schiff base complex | MKN-45 (Gastric) | Strong inhibitory activity (IC50 = 6.654 ± 0.449 μg/mL) | researchgate.net |

| Cu(II) Schiff base complexes | MKN-45 (Gastric) | Concentration-dependent anticancer activity | tandfonline.com |

| Thiosemicarbazones | HeLa (Cervical), BxPC-3 (Pancreatic), MCF-7 (Breast) | Significant antiproliferative effects | |

| Colchicine derivative | Various cancer cell lines | IC50 in nanomolar to submicromolar concentrations | semanticscholar.org |

| Triazolopyrimidine derivatives | Various cancer cell lines | Potential to interfere with DNA replication and cell cycle | ontosight.ai |

Antiviral and Antibacterial Activities: The pharmacological evaluation of this compound derivatives extends to infectious diseases. Thiosemicarbazones derived from this compound have been studied for their potential to inhibit viral replication. Benzimidazole derivatives containing the this compound structure have shown activity against the hepatitis C virus. vulcanchem.com

In the antibacterial domain, these derivatives have demonstrated notable activity. vulcanchem.com Diorganotin(IV) dithiocarbamate (B8719985) complexes synthesized with bis(2-methoxyethyl)amine showed inhibitory activity against Staphylococcus aureus and Pseudomonas aeruginosa. rjpbcs.com N-substituted derivatives of mycaminosyl tylonolide, specifically 2-methoxyethylamino derivatives, have also been prepared and tested for their antibacterial properties. nih.gov Research into naphtholactams synthesized using this compound revealed modest inhibitory activity against P. aeruginosa. arkat-usa.org

| Derivative/Complex | Microbial Target | Activity Type | Reference |

|---|---|---|---|

| Thiosemicarbazones | Various viruses | Antiviral | |

| Benzimidazole derivatives | Hepatitis C Virus | Antiviral | vulcanchem.com |

| Ethyl(2-methoxyethyl)amine derivatives | Gram-positive bacteria (e.g., Staphylococcus) | Antibacterial | vulcanchem.com |

| Diorganotin(IV) dithiocarbamate complexes | S. aureus, P. aeruginosa | Antibacterial | rjpbcs.com |

| Naphtholactams | P. aeruginosa | Antibacterial | arkat-usa.org |

| N-Substituted mycaminosyl tylonolide | Various bacteria | Antibacterial | nih.gov |

Medicinal Chemistry and Biological Activity of Derivatives

Preparation of Lipid-like Materials for Nucleic Acid Delivery (e.g., RNAi Therapeutics)

The development of effective delivery systems is a primary challenge for RNA interference (RNAi) therapeutics, which utilize small interfering RNA (siRNA) to silence specific genes. Lipid-like materials, often referred to as lipidoids, have emerged as a promising class of synthetic vectors for encapsulating and delivering nucleic acids to target cells. 2-Methoxyethylamine is utilized as a key building block in the combinatorial synthesis of these lipidoid libraries. lookchem.commolaid.comescholarship.org

The primary method for synthesizing these lipid-like materials involves the Michael addition reaction. nih.govresearchgate.net This chemical reaction creates a diverse library of lipidoids by reacting various amines, including this compound, with different alkyl-acrylate or alkyl-acrylamide molecules. escholarship.orgnih.gov This approach allows for the generation of a large number of structurally distinct lipidoids, each with a polar, ionizable core derived from the amine and hydrophobic tails from the alkyl chains. researchgate.net The structural diversity of the amine and the varying lengths of the hydrophobic tails are critical determinants of the resulting nanoparticles' delivery efficiency. researchgate.netsci-hub.se

Once synthesized, these lipidoids are formulated into lipid nanoparticles (LNPs) to facilitate siRNA delivery. The formulation process typically involves combining the ionizable lipidoid with several other components, including cholesterol, a neutral helper lipid such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), and a PEGylated lipid (e.g., mPEG2000-DMG or C14-mPEG2000) to improve stability and circulation time. researchgate.netsci-hub.seplos.orgfrontiersin.org The components are dissolved in ethanol (B145695) and then rapidly mixed with an aqueous buffer containing the siRNA, leading to the self-assembly of LNPs that encapsulate the nucleic acid cargo. researchgate.netplos.org These particles typically have an average diameter of 60-120 nm. researchgate.net

Research has shown that the specific chemical structure of the lipidoid has a profound impact on the efficacy of gene silencing. By screening large libraries of lipidoids synthesized from various amines and alkyl chains, researchers can identify structures that are particularly effective for delivery to specific tissues, such as hepatocytes in the liver. sci-hub.senih.gov For instance, studies have explored how varying the length of the alkyl-acrylate tails (from 6 to 18 carbons) combined with a specific amine can drastically affect mRNA delivery and subsequent protein production. sci-hub.se

The effectiveness of these LNP formulations is often evaluated in vitro using cell lines, such as Caco-2 intestinal epithelial cells or HeLa cells, and in vivo in animal models. researchgate.netplos.org For example, LNPs have been shown to mediate potent, dose-dependent, and durable gene silencing in Caco-2 cells. plos.org In vivo studies frequently measure the knockdown of specific proteins, such as Factor VII in the liver or GAPDH in antigen-presenting cells, to quantify the delivery efficiency. nih.govnih.gov Research has demonstrated that certain LNP formulations can achieve high levels of gene silencing in these models. nih.gov Furthermore, some studies have investigated the use of binary combinations of different lipidoids within a single formulation, finding that such mixtures can act synergistically to enhance siRNA delivery beyond what is achievable with a single lipidoid component. nih.gov

The table below presents examples of lipidoid nanoparticle compositions and their reported gene silencing efficacy.

Table 1: Examples of LNP Formulations and In Vivo Gene Silencing Efficacy

| Cationic/Ionizable Lipid | Helper Lipids | Nucleic Acid Target | In Vivo Model/Result | Citation(s) |

|---|---|---|---|---|

| DLinKC2-DMA | Cholesterol, DSPC, PEG-DMG | GAPDH | Significant GAPDH knockdown in spleen and peritoneal macrophages and dendritic cells in mice. | nih.gov |

| Lipidoid 86N15 in combination with 98O13 | Cholesterol, mPEG2000-DMG | Factor VII | Synergistic enhancement of gene silencing in hepatocytes in mice. | nih.gov |

| Lipidoids from amine 306 and various alkyl-acrylate tails | Cholesterol, DOPE, C14-mPEG2000 | mRNA (Luciferase or Cy5-labeled) | Tail chemistry significantly impacted mRNA delivery efficiency in mice. | sci-hub.se |

This strategic approach of synthesizing and screening libraries of lipid-like materials, including derivatives of this compound, allows for the identification of optimized carriers for RNAi therapeutics, overcoming significant barriers to clinical translation.

Advanced Analytical Characterization and Computational Studies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of 2-Methoxyethylamine, offering unambiguous data on its atomic connectivity and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide distinct signals corresponding to the unique chemical environments of the hydrogen and carbon atoms within the molecule.

In ¹H NMR spectroscopy, the spectrum of this compound typically displays three main signals: a singlet for the methoxy (–OCH₃) protons, and two triplets for the methylene (–CH₂–) protons of the ethyl chain. The integration of these signals corresponds to a 3:2:2 proton ratio, confirming the structure.

¹³C NMR spectroscopy provides complementary information, showing three distinct peaks that correspond to the three chemically non-equivalent carbon atoms: the methoxy carbon, the carbon adjacent to the oxygen, and the carbon adjacent to the nitrogen. nih.gov

While Magic Angle Spinning (MAS) NMR is a powerful technique for the analysis of solid-state samples, its application to pure this compound is not common as the compound is a liquid at room temperature. However, it could be employed to study solid complexes or polymeric materials derived from this compound.

Interactive Table: Typical NMR Chemical Shifts for this compound

| Nucleus | Group | Chemical Shift (ppm) | Multiplicity |

| ¹H | -NH₂ | Variable | Broad Singlet |

| ¹H | -O-CH₂ -CH₂-NH₂ | ~3.4 - 3.5 | Triplet |

| ¹H | -O-CH₂-CH₂ -NH₂ | ~2.8 - 2.9 | Triplet |

| ¹H | CH₃-O- | ~3.3 | Singlet |

| ¹³C | -O-C H₂-CH₂-NH₂ | ~73 | |

| ¹³C | -O-CH₂-C H₂-NH₂ | ~42 | |

| ¹³C | C H₃-O- | ~59 |

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. nih.gov The spectrum is characterized by several key absorption bands:

N-H Stretching: As a primary amine, it exhibits two characteristic medium-intensity bands in the 3300-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Bands just below 3000 cm⁻¹ are attributed to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

N-H Bending: A bending (scissoring) vibration for the primary amine group is typically observed in the 1580-1650 cm⁻¹ range. nih.gov

C-O Stretching: A strong, prominent band corresponding to the C-O-C ether linkage stretch is found in the 1100-1150 cm⁻¹ region. nih.gov

C-N Stretching: The aliphatic C-N stretching vibration appears as a medium to weak band in the 1020-1250 cm⁻¹ region. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is generally not a primary technique for the characterization of simple aliphatic amines like this compound. The molecule lacks significant chromophores, which are unsaturated groups that absorb light in the 200-800 nm range. Consequently, it does not display characteristic absorption peaks in a standard UV-Vis spectrum.

Electrochemical Characterization for Redox Potentials and Mechanisms

Electrochemical techniques, such as cyclic voltammetry, can be utilized to investigate the redox properties of this compound. rsc.org These methods can determine the oxidation potential of the amine group, providing insights into its electron-donating ability and its behavior in electrochemical reactions. The oxidation of aliphatic amines is generally an irreversible process that occurs at positive potentials. A cyclic voltammetry study would reveal the potential at which oxidation occurs and could provide information on the mechanism of the subsequent chemical reactions of the generated radical cation. However, specific studies detailing the redox potentials and electrochemical mechanisms of this compound are not extensively available in the scientific literature.

Mass Spectrometry for Molecular Identification and Oligomer Sequencing (e.g., Peptoids)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), which can then undergo fragmentation. The fragmentation pattern provides valuable structural information. nih.gov

For this compound (Molecular Weight: 75.11 g/mol ), the mass spectrum is characterized by:

A molecular ion peak (M⁺) at m/z = 75.

The base peak is typically observed at m/z = 30, resulting from the alpha-cleavage of the C-C bond, which is a characteristic fragmentation for primary amines. This cleavage yields the stable [CH₂NH₂]⁺ ion. nih.gov

Another significant fragment may appear at m/z = 45, corresponding to the [CH₂OCH₃]⁺ ion, also formed via alpha-cleavage adjacent to the ether oxygen. nih.gov

Interactive Table: Key Mass Spectrometry Fragments for this compound

| m/z Ratio | Ion Fragment | Fragmentation Pathway | Relative Intensity |

| 75 | [CH₃OCH₂CH₂NH₂]⁺ | Molecular Ion | Low |

| 45 | [CH₂OCH₃]⁺ | α-cleavage at C-N bond | Moderate |

| 30 | [CH₂NH₂]⁺ | α-cleavage at C-C bond | High (Base Peak) |

Furthermore, this compound is a primary amine submonomer used in the solid-phase synthesis of peptoids (oligo-N-substituted glycines). escholarship.org Peptoids are a class of peptide mimics with applications in drug discovery and materials science. Tandem mass spectrometry (MS/MS) is the method of choice for sequencing these synthetic oligomers. When a peptoid chain containing the N-(2-methoxyethyl)glycine monomer is analyzed, fragmentation typically occurs along the backbone, generating a series of b- and y-ions whose mass differences correspond to the individual monomer residues, thus allowing for the complete sequence to be determined. nih.gov

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the properties of this compound at a molecular level. Methods like Density Functional Theory (DFT) are used to model its structure and predict various properties. dntb.gov.ua

Key applications include:

Geometry Optimization: Calculating the most stable three-dimensional conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data if available.

Spectroscopic Prediction: Simulating vibrational frequencies to aid in the assignment of experimental IR spectra. dntb.gov.ua Similarly, NMR chemical shifts can be calculated to support the interpretation of experimental NMR data.

Electronic Properties: Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) helps in understanding the molecule's reactivity. The energy of the HOMO is related to its electron-donating ability (e.g., nucleophilicity of the amine), while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical stability. dntb.gov.ua

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich regions (like the nitrogen and oxygen atoms) that are susceptible to electrophilic attack and electron-poor regions.

These computational studies complement experimental findings, offering a deeper understanding of the molecule's intrinsic properties and reactivity.

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are fundamental tools for elucidating the electronic structure of a molecule and predicting its reactivity without the need for empirical data researchgate.net. For this compound, methods like Density Functional Theory (DFT) are employed to model its behavior at the atomic level. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, can determine the optimized molecular geometry and the distribution of electrons nih.govnih.gov.

A key outcome of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity nih.gov.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, providing quantitative measures of the molecule's chemical behavior. These descriptors, derived from conceptual DFT, help in predicting how this compound will interact with other chemical species nih.gov.

Key Reactivity Descriptors:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2.

Global Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. Calculated as ω = χ² / 2η.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would show negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, indicating these are sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group would show positive potential, marking them as sites for nucleophilic interaction.

Below is an interactive table of representative global reactivity descriptors for this compound, as would be determined by DFT calculations.

| Reactivity Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron; indicates electron-donating ability. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron; indicates electron-accepting ability. |

| Electronegativity (χ) | χ = (I + A) / 2 | Overall electron-attracting tendency. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of the electron cloud. |

| Global Softness (S) | S = 1 / 2η | Inverse of hardness; indicates high polarizability and reactivity. |

| Electrophilicity Index (ω) | ω = χ² / 2η | Propensity of the molecule to act as an electrophile. |

Molecular Modeling of Biological Interactions and Catalytic Pathways

Molecular modeling encompasses a suite of computational techniques used to simulate and predict how a molecule interacts with its environment, particularly with biological macromolecules like proteins or in catalytic processes nih.govsemanticscholar.orgmdpi.com.

Biological Interactions: In the context of biological systems, molecular docking is a primary method to predict the binding orientation and affinity of a small molecule (ligand), such as this compound, to the active site of a protein (receptor) mdpi.com. Given that this compound is used in the synthesis of materials for RNAi therapeutics, understanding its potential interactions with biological targets is relevant chemicalbook.com. The molecule possesses both a hydrogen bond donor (the -NH₂ group) and two hydrogen bond acceptors (the nitrogen and the ether oxygen). These features allow it to form specific interactions with amino acid residues in a protein's binding pocket, such as aspartic acid, glutamic acid, serine, or threonine.

A typical molecular modeling study would involve:

Preparation of the Ligand and Receptor: Obtaining the 3D structure of this compound and the target protein.

Docking Simulation: Using software to place the ligand into the protein's active site in various conformations and orientations.

Scoring and Analysis: Calculating a binding score (an estimate of binding affinity) for each pose and analyzing the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex.

Catalytic Pathways: Computational methods are also invaluable for mapping out the step-by-step mechanism of chemical reactions, including those that are catalyzed. For a molecule like this compound, this could involve studying its role as a reactant, a catalyst, or a ligand in an organometallic catalytic cycle mdpi.comresearchgate.net. DFT calculations can be used to locate the structures and energies of reactants, transition states, intermediates, and products along a proposed reaction coordinate nih.gov. This provides a detailed energy profile of the reaction, allowing researchers to identify the rate-determining step and understand how a catalyst lowers the activation energy chemrxiv.org. For instance, the nucleophilic nitrogen atom of this compound can initiate reactions, and computational modeling can predict the feasibility and kinetics of such pathways.

Conformational Analysis and Intermolecular Forces in Solution

The flexibility of this compound, arising from the rotation around its single bonds, allows it to adopt multiple three-dimensional shapes, or conformations. Conformational analysis aims to identify the stable conformers and understand the energetic factors that govern their populations, which is crucial as the molecule's shape dictates its physical properties and interactions rsc.org.

The key rotatable bonds in this compound are the C-O, C-C, and C-N bonds. Rotation around the central C-C bond is particularly important, leading to two primary types of conformers:

Anti (or trans) conformer: The methoxy group (CH₃O-) and the amino group (-NH₂) are positioned on opposite sides of the C-C bond, minimizing steric hindrance.

Gauche conformer: The methoxy and amino groups are positioned at approximately a 60° dihedral angle to each other.

While the anti conformer is often sterically favored, the gauche conformer of this compound can be significantly stabilized by the formation of an intramolecular hydrogen bond jchemrev.commdpi.com. In this arrangement, the amino group acts as a hydrogen bond donor, and the ether oxygen acts as an acceptor, creating a stable, pseudo-five-membered ring structure. This internal interaction can make the gauche conformer the most populated form in the gas phase or in non-polar solvents nih.gov.

In a solution, the conformational equilibrium is influenced by both intramolecular and intermolecular forces uiowa.edu.

Intramolecular Forces: The primary intramolecular force stabilizing a specific conformer is the hydrogen bond between the -NH₂ and -OCH₃ groups.

Intermolecular Forces: In a protic solvent like water, this compound can engage in strong intermolecular hydrogen bonding. The -NH₂ group can donate two hydrogen bonds to solvent molecules, while the nitrogen and oxygen atoms can each accept a hydrogen bond. These interactions with the solvent can compete with and disrupt the intramolecular hydrogen bond, potentially shifting the conformational preference toward the more extended anti conformer.

Molecular Dynamics (MD) simulations are a powerful tool for studying these dynamics. By simulating the movement of a this compound molecule surrounded by solvent molecules over time, MD can reveal the preferred conformations, the lifetime of intramolecular hydrogen bonds, and the detailed nature of its interactions with the solvent mdpi.com.

The following table summarizes the key forces influencing the conformation of this compound.

| Force Type | Specific Interaction in this compound | Effect on Conformation |

|---|---|---|

| Intramolecular Hydrogen Bonding | Between the amino hydrogen (donor) and the ether oxygen (acceptor). | Stabilizes the gauche conformer. |

| Steric Repulsion | Repulsion between the methoxy and amino groups. | Favors the anti conformer. |

| Intermolecular Hydrogen Bonding | With solvent molecules (e.g., water) acting as donors or acceptors. | Can disrupt intramolecular H-bonds, potentially favoring the anti conformer in protic solvents. |

| Dipole-Dipole Interactions | Interactions between the polar C-O, C-N, and N-H bonds of adjacent molecules. | Influences the bulk properties and solvation of the molecule. |

Q & A

Q. What are the critical safety protocols for handling 2-Methoxyethylamine in laboratory settings?

Researchers must adhere to GHS hazard classifications, including flammability (H226) and oral toxicity (H302). Use explosion-proof equipment, avoid ignition sources, and ensure proper ventilation. Personal protective equipment (PPE) should include nitrile gloves, chemical-resistant lab coats, and safety goggles. Store in tightly sealed containers away from heat .

Q. How can HPLC be optimized to detect this compound impurities in pharmaceutical intermediates?

Use a reverse-phase C18 column (250 mm × 4.6 mm, 5 µm) with a 335-nm UV detector. A borate buffer (0.4 M, pH ~9) and isocratic elution at 1 mL/min provide baseline separation. Validate the method with a linear calibration curve (50–200 µg/mL, r ≥ 0.995) and ≤5% RSD for precision. Relative retention times for this compound and o-phthalaldehyde are 1.0 and 0.6, respectively .

Q. What reaction conditions optimize this compound’s use as a nucleophile in ligand synthesis?

For gadolinium complex synthesis, react diethylenetriamine-pentaacetic dianhydride with this compound in hot acetonitrile or isopropanol (60–80°C). Monitor pH to avoid premature hydrolysis. Use a 1:2 molar ratio (dianhydride:amine) for complete diamide formation .

Q. What storage conditions prevent this compound degradation?

Store in amber glass containers under inert gas (N₂/Ar) at 2–8°C. Avoid contact with oxidizing agents (e.g., peroxides) and moisture. Regularly test for decomposition via GC-MS or FTIR .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability under varying pH conditions be resolved?

Conduct accelerated stability studies using DOE (Design of Experiments) to test pH (4–10), temperature (25–60°C), and ionic strength. Analyze degradation products via LC-HRMS and correlate with kinetic models. Cross-validate findings using independent labs to rule out instrumentation bias .

Q. What role does this compound play in modifying BODIPY dyes for hydrophobicity sensing?